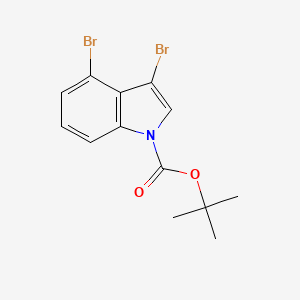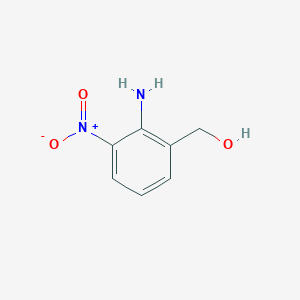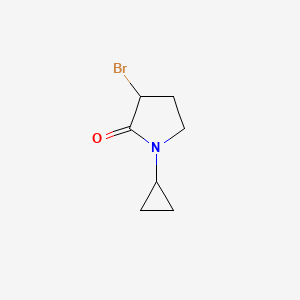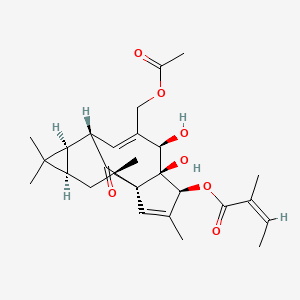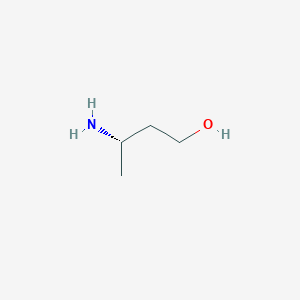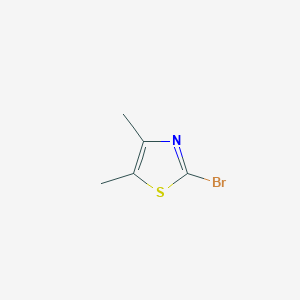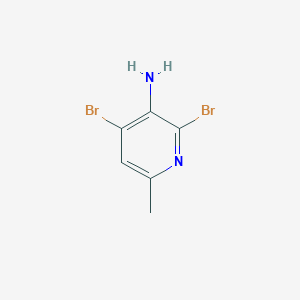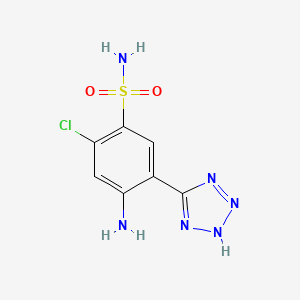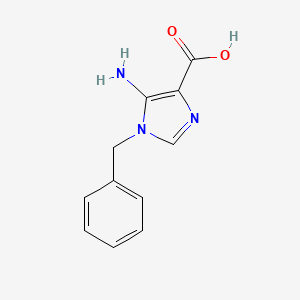![molecular formula C8H7BrN2O B1278290 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 634602-92-9](/img/structure/B1278290.png)
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of the benzoimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromine and methyl groups on the benzoimidazole core structure can significantly influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of benzoimidazole derivatives often involves condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were obtained through the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol, a related compound, was achieved by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene . These methods highlight the typical synthetic routes that could be applied to the synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one, involving key steps such as condensation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using these methods . The molecular geometry, vibrational frequencies, and absorption spectrum of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene were calculated using density functional theory (DFT), which can also be applied to analyze the molecular structure of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one .
Chemical Reactions Analysis
The reactivity of benzoimidazole derivatives can be studied through various chemical reactions. For example, the conversion of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol to 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol under certain conditions by cyclization reaction indicates the potential for intramolecular transformations . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives can be deduced from their spectroscopic data and theoretical calculations. For instance, the dipole moment, polarizability, and hyperpolarizability of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were calculated, providing insights into the compound's electronic properties . Similarly, the intermolecular interactions and stability of the compounds can be analyzed through Hirshfeld surface analysis and DFT calculations, as demonstrated in the study of antipyrine-like derivatives . These analyses are crucial for understanding the behavior of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one in different environments and its potential interactions with biological targets.
Scientific Research Applications
1. Structural Analysis and Design Applications
- X-Ray Diffraction Structures: The structures of compounds related to 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one have been elucidated using NMR NOESY experiments and single crystal X-ray diffraction analysis. These studies provide insights into the molecular configuration of such compounds, aiding in the design of amyloid-avid probes (Morais, Santos, Santos, & Paulo, 2012).
2. Synthesis and Chemical Reactions
- Formation of Derivatives: Research has focused on synthesizing various derivatives of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one, exploring different reaction conditions and their outcomes. This includes the synthesis of compounds like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, demonstrating the chemical versatility of the parent compound (Ducheng, 2012).
3. Antimicrobial and Antitubercular Activity
- Evaluation as Antimycobacterial Agents: Some derivatives of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one exhibit significant tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. These findings suggest potential applications in developing novel anti-tubercular drugs (Gobis et al., 2015).
4. Corrosion Inhibition
- Application in Corrosion Inhibition: Derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol have been studied for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating the potential industrial applications of these compounds (Ammal, Prajila, & Joseph, 2018).
5. Antitumor and Antioxidant Properties
- Synthesis for Antitumor Evaluation: Research into the antitumor evaluation of various derivatives of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one has been conducted. Some compounds have shown significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting their potential in cancer treatment (Tomorowicz et al., 2020).
Future Directions
properties
IUPAC Name |
5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLMUAEDAWZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

